molecular formula C12H6F3NS2 B2905175 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478080-15-8

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2905175
CAS No.: 478080-15-8
M. Wt: 285.3
InChI Key: CHXUVLIATZSHGQ-UHFFFAOYSA-N
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Description

“3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine” is a small ring heterocycle . It is a derivative of thieno[2,3-b]pyridine, which is a class of compounds known for their enhanced biological efficacy .


Synthesis Analysis

The synthesis of this compound involves a reaction between 1,3 di-ketone and thiocyanoacetamide to obtain pyridine 3 . This compound then reacts with bromoethyl acetate to obtain compound 4 . Compound 4 is further reacted with diverse substituted aromatic and aliphatic amines to get amide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine-thieno[3,2-b]thiophene-pyridine type building block . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block . The RAHBs and weak intramolecular noncovalent interactions together enable a rigid co-planar structure, extended π-conjugation, and a tight lamella arrangement in the solid state .

Scientific Research Applications

Optical Properties and Sensing Applications

  • A study by Muraoka, Obara, & Ogawa (2019) explores the synthesis of a series of molecules similar to 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine. These molecules exhibit unique optical properties such as fluorescence, solvatochromic behavior, and intramolecular charge transfer (ICT). One of the synthesized compounds demonstrated potential as an optical sensor for the visual detection of solvent polarity and protons (Muraoka, Obara, & Ogawa, 2019).

Luminescence Properties in Platinum Complexes 2. Kozhevnikov et al. (2009) reported the synthesis of various derivatives of 2-(2-thienyl)pyridine, which includes structures similar to the thienylpyridine . These derivatives were used as cyclometallating ligands to prepare a series of luminescent platinum complexes. These complexes demonstrated potential applications in photoluminescence and electronic absorption (Kozhevnikov et al., 2009).

Synthesis of Novel Derivatives for Potential Biological Activity 3. Gaber, ElSawy, & Sherif (2008) investigated the synthesis of derivatives of a similar heterocyclic system, focusing on varying substituents to enhance biological activity. This research highlights the potential of such compounds in the development of new antibacterial and anticancer agents (Gaber, ElSawy, & Sherif, 2008).

Application in Dyes and Pigments 4. Ho (2005) explored the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which were applied as disperse dyes. This study shows the application of thieno[3,2-b]pyridine derivatives in the field of textile coloring, demonstrating their spectral characteristics and fastness properties (Ho, 2005).

Antitumor and Photophysical Properties 5. Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives in solution and in nanoliposomes. These compounds, evaluated as potential antitumor compounds, showed promising fluorescence quantum yields and solvatochromic behavior. This indicates their potential use in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its biological efficacy, particularly its potential anticancer activity . Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

Properties

IUPAC Name

3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NS2/c13-12(14,15)7-4-10-11(16-5-7)8(6-18-10)9-2-1-3-17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXUVLIATZSHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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